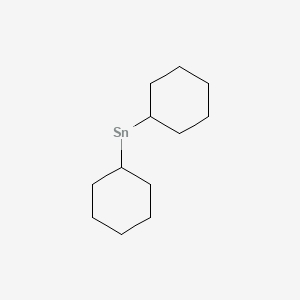
Stannane, dicyclohexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, dicyclohexyl- is an organotin compound with the chemical formula (C6H11)2SnH2. It is a member of the stannane family, which are compounds containing tin (Sn) bonded to hydrogen (H) and organic groups. Organotin compounds are widely used in various industrial and research applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Stannane, dicyclohexyl- can be synthesized through several methods, including stannylation and C-Sn coupling reactions. One common method involves the reaction of dicyclohexyltin dichloride with lithium aluminum hydride (LiAlH4) in anhydrous ether, which reduces the tin compound to the desired stannane .
Industrial Production Methods
Industrial production of stannane, dicyclohexyl- typically involves large-scale stannylation reactions. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, dicyclohexyl- undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form tin oxides.
Reduction: Can be reduced to lower oxidation states of tin.
Substitution: Undergoes nucleophilic substitution reactions where the hydrogen atoms are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as alkyl halides and Grignard reagents are commonly used in substitution reactions.
Major Products
Oxidation: Tin oxides such as tin(II) oxide (SnO) and tin(IV) oxide (SnO2).
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin compounds depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Stannane, dicyclohexyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrostannation and stannylation reactions.
Biology: Investigated for its potential use in biological systems due to its unique reactivity.
Medicine: Explored for its potential use in drug development and as a catalyst in pharmaceutical synthesis.
Industry: Used in the production of polymers, coatings, and as a stabilizer in various industrial processes .
Wirkmechanismus
The mechanism of action of stannane, dicyclohexyl- involves the formation of stannyl radicals, which participate in chain reactions. These radicals can abstract hydrogen atoms from other molecules, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin hydride (Tributylstannane): Another organotin hydride with similar reactivity but higher toxicity.
Triphenyltin hydride (Triphenylstannane): Similar in structure but with different substituents, leading to variations in reactivity and applications.
Tetraalkynylstannanes: Used in Stille cross-coupling reactions, showcasing different reactivity patterns compared to dicyclohexylstannane
Uniqueness
Stannane, dicyclohexyl- is unique due to its specific substituents (cyclohexyl groups), which impart distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
7529-52-4 |
|---|---|
Molekularformel |
C12H22Sn |
Molekulargewicht |
285.01 g/mol |
IUPAC-Name |
dicyclohexyltin |
InChI |
InChI=1S/2C6H11.Sn/c2*1-2-4-6-5-3-1;/h2*1H,2-6H2; |
InChI-Schlüssel |
BRCGUTSVMPKEKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)[Sn]C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl carbamimidothioate;tricyclo[5.2.1.02,6]dec-8-ene-4-carboxylic acid](/img/structure/B12804778.png)
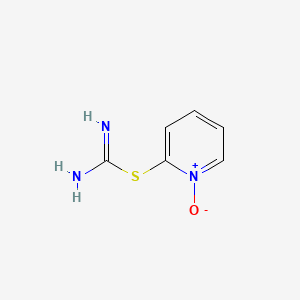

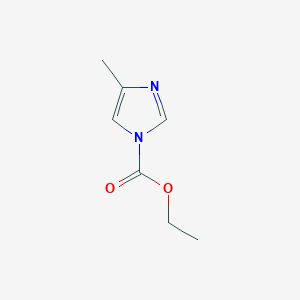
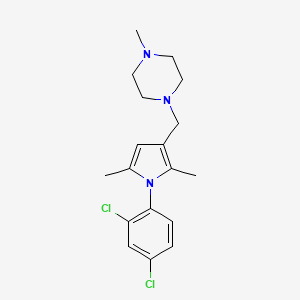


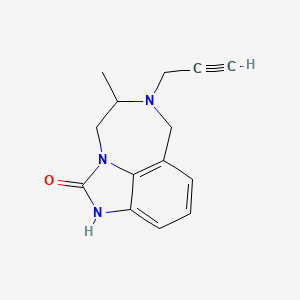
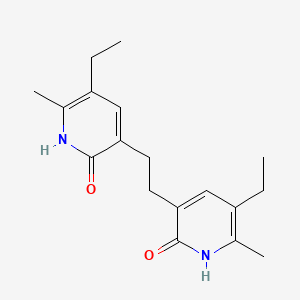
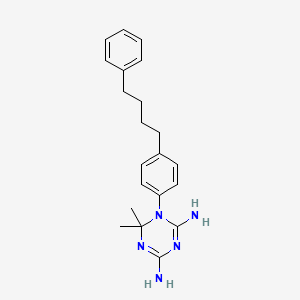
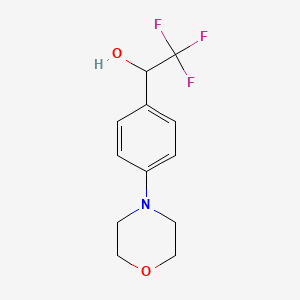
![1,3,5-Trichloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B12804836.png)
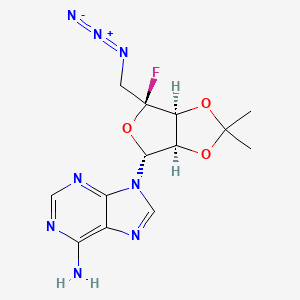
![4-(3-Bromo-4-fluorophenyl)-5-oxo-3-[4-[2-(sulfinatoamino)ethylamino]-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazole](/img/structure/B12804847.png)
